3-(1-Methylpiperidin-4-yl)aniline
Overview
Description
3-(1-Methylpiperidin-4-yl)aniline is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
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Biological Activity
3-(1-Methylpiperidin-4-yl)aniline, also known as this compound hydrochloride, is an organic compound with significant potential in medicinal chemistry. It features a piperidine ring substituted at the 1-position with a methyl group, linked to an aniline moiety. This compound has been studied for its diverse biological activities, including antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration.
The molecular formula of this compound is C₁₂H₁₉N₂, and it can exist in hydrochloride form, enhancing its solubility and stability in biological environments. Its structural features facilitate interactions with various biological targets.
This compound interacts with specific receptors and enzymes within biological systems. It has shown the ability to modulate enzyme activity and influence biochemical pathways, which is crucial for its therapeutic effects. The compound's mechanism involves binding to neurotransmitter receptors, indicating its relevance in neuropharmacology.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell function through enzyme inhibition or receptor modulation.
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly in targeting anaplastic lymphoma kinase (ALK) and bromodomain-4 (BRD4). Studies have shown that modifications to its structure can enhance its potency against cancer cells. For instance, certain derivatives have demonstrated improved selectivity and activity against ALK mutations commonly found in neuroblastoma patients .
Case Studies
- Dual Inhibition of ALK and BRD4 : A study focused on designing dual inhibitors showed that derivatives of this compound could effectively inhibit both ALK and BRD4. The optimized compounds demonstrated significant potency with IC50 values as low as 17 nM against ALK F1174L mutations .
- Enzyme Modulation : Another investigation highlighted the compound's role in modulating enzyme activity related to neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Comparative Analysis
The following table summarizes the structural similarities of this compound with other compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
3-Methyl-4-(3-methyl-1-piperidinyl)aniline | 19733-56-3 | 0.95 |
4-(1-Methylpiperidin-4-yl)aniline | 454482-12-3 | 0.90 |
2-(3-Methylpiperidin-1-yl)aniline | 1209906-18-2 | 0.85 |
This table illustrates the uniqueness of this compound due to its specific substitution pattern, which imparts distinct chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
3-(1-methylpiperidin-4-yl)aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14-7-5-10(6-8-14)11-3-2-4-12(13)9-11/h2-4,9-10H,5-8,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPUKNPOZJNJLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CC(=CC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901288159 | |
Record name | 3-(1-Methyl-4-piperidinyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901288159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215162-94-0 | |
Record name | 3-(1-Methyl-4-piperidinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215162-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1-Methyl-4-piperidinyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901288159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1-methylpiperidin-4-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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